N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring.
Amidation: The final step involves coupling the isoquinoline derivative with 3-(pyrrolidin-1-ylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isoquinoline moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group can enhance the compound’s binding affinity and specificity. The benzamide group may contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(isoquinolin-5-yl)-3-(morpholin-1-ylsulfonyl)benzamide
- N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- N-(isoquinolin-5-yl)-3-(azepan-1-ylsulfonyl)benzamide
Uniqueness
N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the pyrrolidine ring, in particular, may enhance the compound’s pharmacokinetic profile, making it more suitable for therapeutic applications compared to its analogs.
Properties
IUPAC Name |
N-isoquinolin-5-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-19-8-4-6-16-14-21-10-9-18(16)19)15-5-3-7-17(13-15)27(25,26)23-11-1-2-12-23/h3-10,13-14H,1-2,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLHRABKSVBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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